N-(4-bromo-2,6-dimethylphenyl)benzamide
Overview
Description
“N-(4-bromo-2,6-dimethylphenyl)benzamide” is a synthetic compound . It has a molecular weight of 304.19 . The IUPAC name for this compound is 4-bromo-N-(2,4-dimethylphenyl)benzamide .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C15H14BrNO/c1-10-3-8-14(11(2)9-10)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18) .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 304.19 .
Scientific Research Applications
Anticonvulsant Properties
- N-(4-bromo-2,6-dimethylphenyl)benzamide and its derivatives have been extensively investigated for their anticonvulsant properties. Studies have shown that certain analogues of this compound, such as Ameltolide® and LY201116, exhibit potent anticonvulsant activities. These compounds have been evaluated against seizure models like pentylenetetrazole-induced seizures in rats, displaying efficacy at various dose levels. For instance, 3,4-diamino-N-(2,6-dimethylphenyl) benzamide and N-(2,6-dimethylphenyl) benzamide demonstrated significant anticonvulsant activities in these models (Afolabi & Okolie, 2013).
Pharmacokinetic Studies
- Pharmacokinetic studies have been conducted on 4-amino-N-(2,6-dimethylphenyl)benzamide, a compound closely related to this compound. These studies involved determining the compound's concentrations in rat serum and urine, providing valuable insights for further pharmacological development. Such studies are crucial for understanding the metabolism and disposition of these compounds in biological systems (Dockens, Ravis, & Clark, 1987).
Antifungal Activity
- Derivatives of this compound have also been explored for their antifungal activities. Novel molecules derived from this compound have shown effectiveness against phytopathogenic fungi and yeasts. Such studies are indicative of the potential broader biological activities of these compounds beyond their anticonvulsant properties (Ienascu et al., 2018).
Molecular Structure Analysis
- The molecular structure of this compound has been characterized through techniques like X-ray crystallography. Studies have provided detailed insights into the molecular conformations, which are crucial for understanding the compound's interactions at the molecular level and its biological activities (Gowda et al., 2008).
Potential in Cancer Treatment
- Some derivatives of this compound have been evaluated as novel inhibitors of specific receptors like FGFR1, relevant in the treatment of non-small cell lung cancer. These studies highlight the versatility of this compound's derivatives in potentially treating various diseases beyond epilepsy (Xie et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-8-13(16)9-11(2)14(10)17-15(18)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYIXCKJQVPYKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=CC=C2)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.